molecular formula C10H12N2O4S2 B11714270 (S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Cat. No.: B11714270
M. Wt: 288.3 g/mol
InChI Key: PRPUZAGHPOFJRJ-ZETCQYMHSA-N
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Description

(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is a chemical compound characterized by the presence of a disulfide bond and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid typically involves the formation of the disulfide bond between two thiol groups. One common method is the reaction of 5-nitropyridine-2-thiol with (S)-4-mercaptopentanoic acid under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like methanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The nitro group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Solvents: Methanol, acetonitrile, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid involves the interaction of its disulfide bond with thiol groups in proteins and other molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of proteins. The nitropyridine moiety may also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is unique due to its specific combination of a disulfide bond and a nitropyridine moiety, which imparts distinct chemical reactivity and potential applications. Its chiral center also adds to its uniqueness, making it valuable in stereoselective synthesis and studies.

Properties

Molecular Formula

C10H12N2O4S2

Molecular Weight

288.3 g/mol

IUPAC Name

(4S)-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid

InChI

InChI=1S/C10H12N2O4S2/c1-7(2-5-10(13)14)17-18-9-4-3-8(6-11-9)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

PRPUZAGHPOFJRJ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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